molecular formula C8H8BrFO B1445236 2-(2-Bromo-4-fluorophenyl)ethan-1-ol CAS No. 866029-22-3

2-(2-Bromo-4-fluorophenyl)ethan-1-ol

Cat. No. B1445236
Key on ui cas rn: 866029-22-3
M. Wt: 219.05 g/mol
InChI Key: AVHIUBUCWYRMQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09273067B2

Procedure details

To a solution of 2-(2-bromo-4-fluorophenyl)acetic acid (2.3 g, 9.87 mmol) in THF (20 mL) at 0° C. was added 1M BH3.THF comples (14.80 mL, 14.80 mmol) in THF and the resulting mixture was stirred at room temp for 3 h. 1N HCl (50 mL) was then added and the mixture was extracted with ethyl acetate (200 mL), washed with brine (50 mL), dried (Na2SO4), filtered and concentrated to afford 2-(2-bromo-4-fluorophenyl)ethanol (2.0 g, 9.13 mmol, 93% yield) as colorless oil. 1H NMR (500 MHz, CDCl3) δ 7.33 (dd, J=8.4, 2.7 Hz, 1H), 7.30-7.24 (m, 1H), 7.01 (td, J=8.2, 2.6 Hz, 1H), 3.89 (q, J=6.6 Hz, 2H), 3.02 (t, J=6.6 Hz, 2H), 1.43 (t, J=5.8 Hz, 1H).
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[CH2:9][C:10](O)=[O:11].B.C1COCC1.Cl>C1COCC1>[Br:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[CH2:9][CH2:10][OH:11] |f:1.2|

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)F)CC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B.C1CCOC1
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temp for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (200 mL)
WASH
Type
WASH
Details
washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=C(C=CC(=C1)F)CCO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 9.13 mmol
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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